

Introduction: Methenamine, a Unique Urinary Antiseptic

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Compound of Interest

Compound Name:	Methanamine, N-(2-methylpropoxy)-, hydrochloride
CAS No.:	1380343-01-0
Cat. No.:	B1405462

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Methenamine, also known as hexamethylenetetramine or hexamine, is a heterocyclic organic compound with a unique cage-like structure similar to adamantane.[1][2] It serves as a cornerstone for the prophylactic or suppressive treatment of recurrent urinary tract infections (UTIs).[1][2] Unlike traditional antibiotics, Methenamine functions as a prodrug; it is inactive upon absorption and is excreted into the urine.[3][4] In the acidic environment of the lower urinary tract (pH 5.5 or less), Methenamine undergoes slow hydrolysis to generate formaldehyde and ammonia.[3][5]

Formaldehyde exerts a potent, non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[1] This mechanism is effective against a broad spectrum of urinary pathogens, and importantly, the development of bacterial resistance is not a significant concern.[3] To ensure the necessary acidic urinary pH for its activation, Methenamine is almost always formulated as a salt with an organic acid. These acidic salts not only deliver the active moiety but also contribute to maintaining the acidic environment essential for its efficacy.[3][6]

[7]

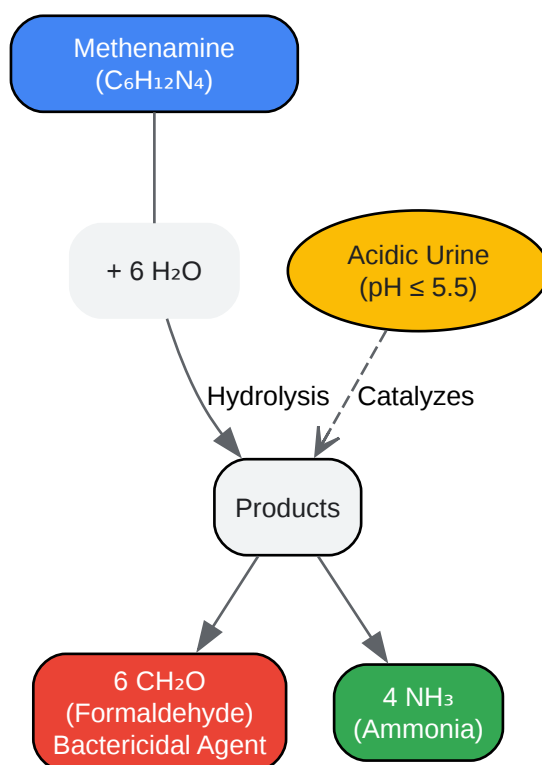
This guide provides a detailed overview of the Chemical Abstracts Service (CAS) numbers, chemical structures, and key properties of Methenamine and its most common therapeutic salts.

Visualizing the Core Structure and Mechanism

The therapeutic action of Methenamine is entirely dependent on its chemical structure and its subsequent decomposition in an acidic medium.

Caption: Chemical structure of Methenamine (1,3,5,7-tetraazaadamantane).

The activation pathway is a critical concept for any researcher working with this compound.



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Caption: Hydrolysis of Methenamine into formaldehyde and ammonia in acidic urine.

Methenamine and Its Salts: A Comparative Overview

The choice of the salt form is a key aspect of the drug's formulation, directly impacting its administration and efficacy. The following table summarizes the CAS numbers and

fundamental properties of Methenamine and its principal salts.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Methenamine	100-97-0[8][9][10]	C ₆ H ₁₂ N ₄ [2][11]	140.19[8][12]
Methenamine Hippurate	5714-73-8[6][13][14]	C ₁₅ H ₂₁ N ₅ O ₃ [13][15]	319.36[6][15]
Methenamine Mandelate	587-23-5[16][17]	C ₁₄ H ₂₀ N ₄ O ₃ [16]	292.33[16]
Methenamine Sulfosalicylate	20480-93-7[12][18]	C ₁₃ H ₁₈ N ₄ O ₆ S[18]	358.37[18]

Detailed Compound Profiles

Methenamine (Base)

- CAS Number: 100-97-0[8][11]
- IUPAC Name: 1,3,5,7-Tetrazatricyclo[3.3.1.1³⁷]decane[1][2]
- Synonyms: Hexamethylenetetramine (HMT), Hexamine, Urotropin[1][12]
- Scientific Rationale: As the parent compound, Methenamine is a white, crystalline solid that is highly soluble in water.[2][12] While it can be administered alone, its efficacy is pH-dependent.[3] In clinical practice, it is rarely used without an acidifying agent, as achieving and maintaining a urinary pH below 5.5 through diet alone is unreliable for most patients. Its primary use in research and industry extends beyond medicine, including roles as a cross-linking agent for resins, a corrosion inhibitor, and a solid fuel source.[12]

Methenamine Hippurate

- CAS Number: 5714-73-8[13][19]
- IUPAC Name: 2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.1³⁷]decane[13]
- Synonyms: Hiprex, Urex, Hexamethylenetetramine monohippurate[1][6][13]

- Scientific Rationale: This salt is formed from Methenamine and hippuric acid.[6] The hippuric acid component serves a dual purpose: it acts as the counter-ion to form a stable salt and, more importantly, it helps acidify the urine, thereby facilitating the hydrolysis of Methenamine to formaldehyde.[6][20] Methenamine hippurate is a widely used formulation due to its convenient twice-daily dosing schedule.[1]

Methenamine Mandelate

- CAS Number: 587-23-5[16][21]
- IUPAC Name: 2-hydroxy-2-phenylacetic acid;1,3,5,7-tetraazatricyclo[3.3.1.1³⁷]decane[16]
- Synonyms: Mandelamine, Hexamethylenetetramine mandelate[5][16]
- Scientific Rationale: This salt combines Methenamine with mandelic acid. Similar to hippuric acid, mandelic acid contributes to urinary acidification, which is essential for the activation of Methenamine.[5][7] Mandelic acid itself also possesses some inherent antibacterial properties.[5] This formulation typically requires more frequent dosing compared to the hippurate salt.[1]

Methenamine Sulfosalicylate

- CAS Number: 20480-93-7[12][18]
- IUPAC Name: 1,3,5,7-tetraazaadamantane 2-hydroxy-5-sulfobenzoate[18]
- Scientific Rationale: Though less common than the hippurate and mandelate salts, Methenamine sulfosalicylate is another formulation designed to ensure an acidic environment for the release of formaldehyde.[1][18] Sulfosalicylic acid is a strong acid that effectively lowers urinary pH. This salt has also been marketed in some countries for urinary tract antiseptis.[1]

Hippuric Acid	Mandelic Acid	Sulfosalicylic Acid
<chem>C6H5CONHCH2COOH</chem>	<chem>C6H5CH(OH)COOH</chem>	<chem>C7H6O6S</chem>

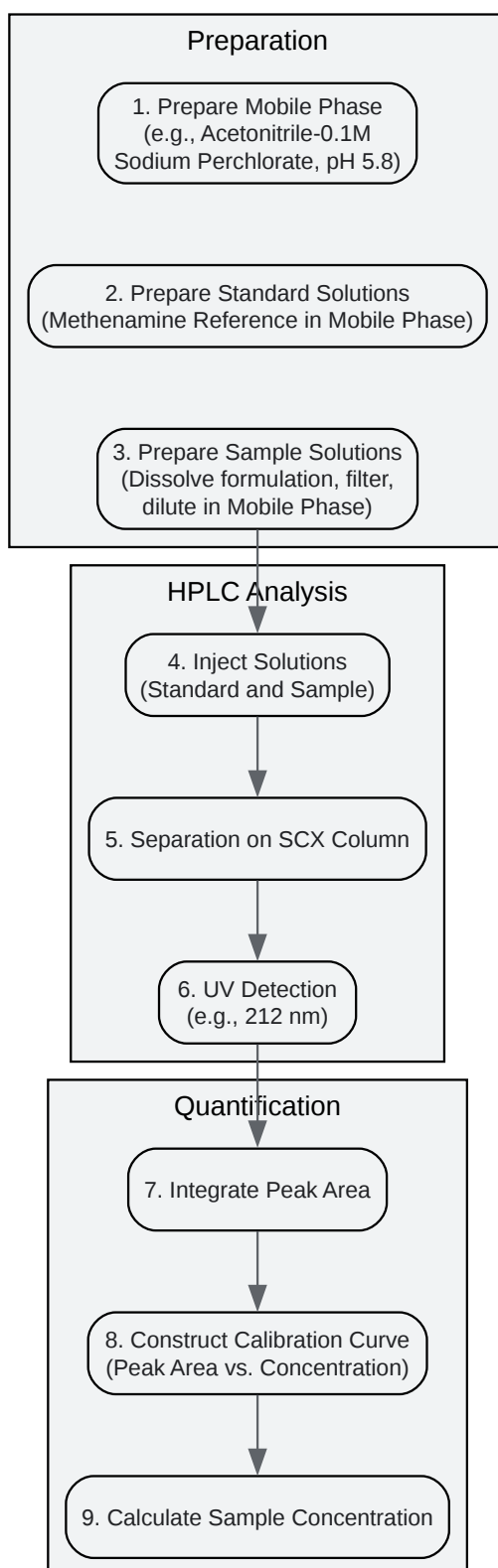
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Caption: Chemical formulas of the common acid components of Methenamine salts.

Analytical Protocol: Quantification by Ion-Exchange HPLC

For quality control and research purposes, a reliable method for quantifying Methenamine in pharmaceutical preparations is essential. Ion-exchange High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[\[22\]](#)[\[23\]](#)

Principle: Methenamine, a weak base, is protonated in an acidic mobile phase to form a cation. This cation interacts with the negatively charged stationary phase of a strong cation-exchange (SCX) column. Elution is achieved using a mobile phase with a high concentration of competing cations, which displace the Methenamine.[\[22\]](#)



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Caption: Experimental workflow for the HPLC analysis of Methenamine.

Step-by-Step Methodology

This protocol is based on established methods for the analysis of Methenamine.[\[23\]](#)[\[24\]](#)

- Instrumentation & Conditions:
 - HPLC System: Standard HPLC with a UV detector.
 - Column: Strong Cation-Exchange (SCX), e.g., Zorbax SCX-300.[\[22\]](#)[\[23\]](#)
 - Mobile Phase: Acetonitrile and 0.1M sodium perchlorate monohydrate (pH adjusted to 5.8 with perchloric acid) in a 70:30 v/v ratio.[\[23\]](#)[\[24\]](#)
 - Flow Rate: 1.0 mL/min.[\[23\]](#)[\[24\]](#)
 - Detection: UV at 212 nm.[\[23\]](#)[\[24\]](#)
 - Injection Volume: 20 μ L.
- Mobile Phase Preparation:
 - Prepare a 0.1M sodium perchlorate solution by dissolving the appropriate amount in HPLC-grade water.[\[22\]](#)
 - Adjust the pH to 5.8 using perchloric acid.[\[22\]](#)
 - Mix with acetonitrile in the specified ratio.
 - Degas the final mobile phase before use.[\[22\]](#)
- Standard Solution Preparation:
 - Accurately weigh a suitable amount of Methenamine reference standard.
 - Dissolve and dilute in the mobile phase to create a stock solution of known concentration.
 - Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.25-50 mM).[\[23\]](#)

- Sample Preparation (from Tablets):
 - Weigh and finely powder at least 10 tablets to ensure homogeneity.[22]
 - Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
 - Transfer to a volumetric flask and add the mobile phase.
 - Sonicate for 10-15 minutes to ensure complete dissolution.[22]
 - Dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.[22]
 - Perform further dilutions with the mobile phase as necessary to bring the concentration within the linear range of the calibration curve.
- Analysis and Quantification:
 - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.[22]
 - Inject the prepared sample solutions.
 - Determine the concentration of Methenamine in the samples by interpolating their peak areas on the calibration curve.[22] The accuracy of this method is typically high, with recovery rates of 99-101%.[23][24]

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
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